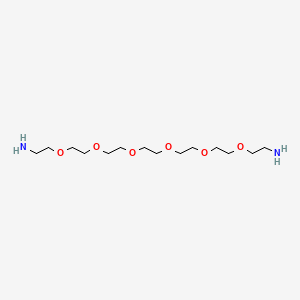

Amino-PEG6-amine

Übersicht

Beschreibung

Amino-PEG6-amine is a PEG derivative containing two amino groups. The amino groups are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Amino-PEG6-amine has been instrumental in developing drug delivery systems. Poly(ethylene glycol) (PEG) prodrugs of amino-containing compounds have shown significant potential in solubilizing insoluble drugs, extending plasma circulating half-lives, and enhancing tumor accumulation in anticancer agents (Greenwald et al., 1999). This approach uses PEG conjugation to modify drug properties, demonstrating the versatility of amino-PEG6-amine in pharmaceutical applications.

Biodegradable Polymers for Biomedical Applications

Poly(β-amino esters) and poly(amido amine), related to amino-PEG6-amine, are crucial in creating biodegradable polymers for biomedical applications. Amphiphilic conetwork gels and hydrogels of these polymers have been synthesized with controlled composition, degradation, and drug release behavior, showing potential in controlled release and tissue engineering (Bhingaradiya et al., 2017).

Enzymatic Modification of Proteins

Enzymatic modification of proteins using PEGylation, a process closely related to amino-PEG6-amine, enhances the bioavailability and reduces the immunogenicity of therapeutic proteins. The site-directed enzymatic PEGylation of human granulocyte colony-stimulating factor, for example, shows how modifying a protein with PEG can improve its therapeutic potential while reducing side effects (Maullu et al., 2009).

Antimicrobial Properties

Amino-PEG6-amine derivatives, such as amino-terminated poly(amidoamine) dendrimers partially coated with PEG, exhibit antimicrobial properties, particularly against Gram-negative bacteria. This expands their potential biological applications beyond drug delivery, highlighting their role in antimicrobial therapies (Calabretta et al., 2007).

Hydrogel Systems for Controlled Drug Delivery

Biodegradable pH/temperature-sensitive hydrogel systems composed of PEG and poly(β-amino ester urethane) demonstrate the utility of amino-PEG6-amine in creating responsive drug delivery systems. These hydrogels can control the release of therapeutic agents like human growth hormone over extended periods, showcasing their potential in protein delivery (Huynh et al., 2011).

Wirkmechanismus

Target of Action

Amino-PEG6-amine is a PEG-based (6 units) PROTAC linker . The primary targets of Amino-PEG6-amine are proteins that can be selectively degraded by the ubiquitin-proteasome system . This compound is used in the synthesis of PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The mode of action of Amino-PEG6-amine involves its interaction with its targets through the formation of covalent bonds . The amine functional group at each end of the PEG linker molecule allows selective and covalent attachment to other molecules with complementary functional groups, such as carboxylic acids (in the presence of activating agents, i.e. HATU, EDC), activated esters (i.e. NHS Esters), aldehydes and epoxides . The newly formed bonds are amides, imines or secondary amines .

Biochemical Pathways

Amino-PEG6-amine plays a role in the ubiquitin-proteasome system . This system is a crucial pathway in cells for the degradation of proteins. By forming PROTACs, Amino-PEG6-amine can selectively degrade target proteins, thereby influencing the biochemical pathways in which these proteins are involved .

Pharmacokinetics

The pharmacokinetics of Amino-PEG6-amine are influenced by its PEG-based structure. The hydrophilic PEG spacer increases solubility in aqueous media . This property can enhance the bioavailability of the compound, as it can more easily be transported in the body and reach its target sites .

Result of Action

The result of the action of Amino-PEG6-amine is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific proteins that are targeted. For example, if the target protein is involved in a disease process, its degradation could potentially lead to a therapeutic effect .

Action Environment

The action of Amino-PEG6-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the amine groups . Furthermore, the presence of other molecules with functional groups that can react with the amine groups can also influence the compound’s action .

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32N2O6/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBZAAOSFDHURG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino-PEG6-amine | |

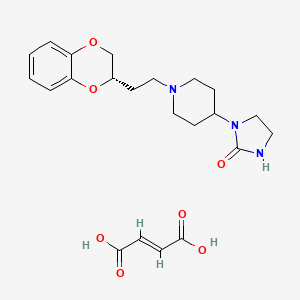

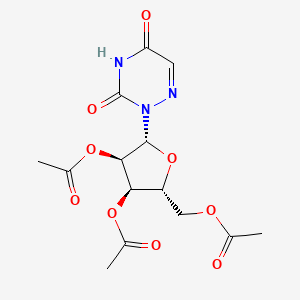

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea](/img/structure/B1665907.png)